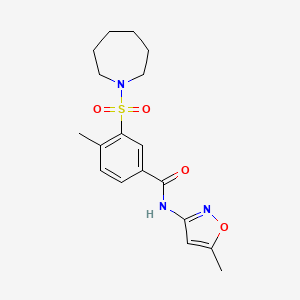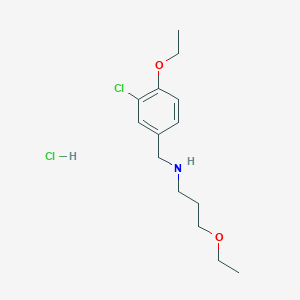![molecular formula C21H25FN2O4S B4878652 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4878652.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the family of sulfonamide drugs. This compound is commonly known as a selective inhibitor of the anion exchanger 1 (AE1), which is an important protein that regulates the transport of anions in the red blood cells. The compound has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide works by selectively inhibiting the anion exchanger 1 (2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide) protein, which is responsible for regulating the transport of anions in the red blood cells. This inhibition results in an increase in the oxygen affinity of hemoglobin, which can help to reduce the sickling of red blood cells in patients with sickle cell disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide include an increase in the oxygen affinity of hemoglobin, which can help to reduce the sickling of red blood cells in patients with sickle cell disease. The compound has also been shown to inhibit the activity of the anion exchanger 1 (2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide) protein, which can help to regulate the transport of anions in the red blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively inhibit the anion exchanger 1 (2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide) protein. This allows researchers to study the role of this protein in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide. One possible direction is to study the potential use of this compound in the treatment of other diseases that are characterized by abnormal red blood cell function. Another direction is to study the mechanism of action of this compound in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on developing new synthetic methods for this compound, which can help to reduce the cost and increase the efficiency of its production.
Applications De Recherche Scientifique
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the major applications of this compound is in the treatment of sickle cell disease. The compound has been shown to increase the oxygen affinity of hemoglobin, which can help to reduce the sickling of red blood cells in patients with sickle cell disease.
Propriétés
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-13-17(29(26,27)24-16-7-3-2-4-8-16)11-12-20(15)28-14-21(25)23-19-10-6-5-9-18(19)22/h5-6,9-13,16,24H,2-4,7-8,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLZLEBADKBKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)


![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4878609.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4878615.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4878637.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4878649.png)
![2-cyano-N-(4-methylbenzyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4878660.png)

![1-[(2-chlorophenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878674.png)
![1-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}indoline](/img/structure/B4878678.png)
![2-{4-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4878685.png)